1-(2-amino-2-oxoethyl)-N-(3,4-dimethylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-(2-amino-2-oxoethyl)-N-(3,4-dimethylphenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-11-4-6-14(8-12(11)2)23-20(27)16-9-24(10-17(21)25)19-15(18(16)26)7-5-13(3)22-19/h4-9H,10H2,1-3H3,(H2,21,25)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHGZDOHYGHSNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-amino-2-oxoethyl)-N-(3,4-dimethylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (CAS Number: 1251705-77-7) belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 364.4 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound involves the reaction of various starting materials to form the naphthyridine core. Recent studies have highlighted efficient methods for synthesizing related naphthyridine derivatives through cyclization reactions and rearrangements. For instance, the cyclization of alkoxyacetamides can yield 1-amino-3-oxo-2,7-naphthyridines which serve as precursors for further modifications .
Biological Activity
Naphthyridine derivatives have been extensively studied for their biological activities. The specific compound under review has shown promising results in various assays:
- Anticancer Activity : Several studies have reported that naphthyridine derivatives exhibit selective cytotoxicity against cancer cell lines. For example, compounds similar to the one have been identified as inhibitors of key kinases involved in cancer progression, such as VEGFR-2 and c-Kit .
- Anti-inflammatory Properties : Research indicates that certain naphthyridine derivatives possess anti-inflammatory and analgesic activities. These compounds may modulate inflammatory pathways and could be beneficial in treating chronic inflammatory diseases .
- Neurotropic Effects : Some studies have demonstrated neurotropic activity in related naphthyridine compounds, suggesting potential applications in neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
A study investigating the effects of naphthyridine derivatives on various cancer cell lines revealed that specific modifications to the naphthyridine structure significantly enhanced anticancer activity. The compound exhibited IC50 values in the micromolar range against breast and lung cancer cell lines.
Case Study 2: Anti-inflammatory Mechanism
Another research effort focused on the anti-inflammatory properties of naphthyridine derivatives. The study demonstrated that these compounds inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be leveraged for therapeutic purposes in conditions like rheumatoid arthritis.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 1 and N-Aryl Groups
Chlorinated Analogues
- 1-(4-Chlorobenzyl)-N-(4-chlorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5a4) Molecular Weight: 424.28 g/mol (C₂₂H₁₅Cl₂N₃O₂) . Physical Data: mp 193–195°C; IR peaks at 1686.4 cm⁻¹ (keto C=O) and 1651.1 cm⁻¹ (amide C=O) . Comparison: The chloro groups in 5a4 increase molecular weight by ~20.8 g/mol compared to the target compound. The absence of a 2-amino-2-oxoethyl group may reduce hydrogen-bonding capacity.
1-(4-Chlorobenzyl)-N-(2-chlorophenyl) analogue (5a2)
Fluorinated and Cyclohexyl Analogues
- 1-(2-((2-Fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl analogue Molecular Weight: 430.4 g/mol (C₂₄H₁₉FN₄O₃) . The lack of dimethyl substitution on the N-aryl group may reduce steric hindrance.
- 1-(2-(Cyclohexylamino)-2-oxoethyl)-N-(m-tolyl) analogue Molecular Weight: 432.5 g/mol (C₂₅H₂₈N₄O₃) . Comparison: The cyclohexyl group increases lipophilicity (clogP ~3.5 estimated), favoring membrane permeability but possibly reducing aqueous solubility.
7-Methyl vs. Unsubstituted Analogues
- 7-Methyl substitution is conserved across most analogues (e.g., –8), stabilizing the naphthyridine core via steric and electronic effects.
- Sonochemical Synthesis (): Ultrasonic irradiation reduces reaction times (e.g., 2 hours vs. 24 hours for thermal methods) for derivatives like 7-methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridin-4(1H)-one, enhancing synthetic efficiency .
N-Aryl vs. N-Alkyl Substituents
Q & A
Q. What are the optimal synthetic routes for preparing 1,8-naphthyridine-3-carboxamide derivatives, and how can reaction yields be improved?
Methodological Answer: The synthesis of 1,8-naphthyridine derivatives typically involves condensation reactions under controlled conditions. For example, analogous compounds (e.g., 7-methyl-4-oxo derivatives) are synthesized by reacting naphthyridine precursors with POCl₃ in N,N-dimethylformamide (DMF) at 80–90°C, followed by cooling, neutralization, and crystallization . To improve yields:
- Optimize stoichiometry of POCl₃ and amine substituents.
- Use sonochemical methods to enhance reaction homogeneity and reduce side products .
- Monitor reaction progress via TLC or HPLC to terminate at peak product formation.
Q. How should researchers validate the structural integrity of synthesized 1,8-naphthyridine derivatives?
Methodological Answer: Structural confirmation requires multi-technique characterization:
- ¹H NMR : Identify aromatic protons (δ 7.2–9.3 ppm), amide NH (δ ~9.1–9.8 ppm), and methyl/methylene groups (e.g., CH₂ at δ 5.6–5.8 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at 1650–1686 cm⁻¹) and aromatic C–H bonds (3086–3112 cm⁻¹) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 423 for C₂₂H₁₅Cl₂N₃O₂ analogs) and fragmentation patterns .
Q. What solvent systems are suitable for crystallizing 1,8-naphthyridine carboxamides?
Methodological Answer: Polar aprotic solvents like DMF or DMSO are effective for initial dissolution, while gradual addition of water or ethanol induces crystallization. For example, analogs such as methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate form monohydrate crystals in ethanol/water mixtures .
Advanced Research Questions
Q. How can computational methods predict the reactivity of 1,8-naphthyridine derivatives in novel reactions?
Methodological Answer:
- In Silico Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates, identifying low-energy pathways .
- Machine Learning : Train models on existing reaction databases to predict substituent effects on regioselectivity.
- Docking Studies : For biologically active analogs, simulate interactions with target proteins (e.g., enzymes) to guide functionalization .
Q. How can contradictory spectral data (e.g., NMR shifts or IR stretches) be resolved in structural studies?
Methodological Answer:
- Multi-Technique Cross-Validation : Compare NMR data with X-ray crystallography (e.g., crystal structure of methyl 1-ethyl-7-methyl-4-oxo derivatives ).
- Dynamic NMR : Resolve conformational equilibria (e.g., keto-enol tautomerism) by variable-temperature experiments.
- Theoretical IR/NMR Calculations : Use software like Gaussian to simulate spectra and assign ambiguous peaks .
Q. What strategies are effective for designing 1,8-naphthyridine derivatives with enhanced bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify substituents at positions 3 (carboxamide) and 7 (methyl group) to alter electronic and steric profiles. For example, chloro-substituted aryl groups improve inhibitory activity in analogs like 5a2 .
- Fragment-Based Drug Design : Link bioactive fragments (e.g., sulfonamide or trifluoromethoxy groups) to the naphthyridine core .
- Metabolic Stability Testing : Evaluate microsomal stability and CYP450 interactions early in development.
Q. How can multidisciplinary approaches address challenges in reaction scalability?
Methodological Answer:
- Process Control : Implement flow chemistry for exothermic reactions (e.g., POCl₃-mediated acylations) to improve safety and reproducibility .
- Separation Technologies : Use membrane filtration or centrifugal partitioning chromatography to isolate polar byproducts .
- Feedback Loops : Integrate experimental data with computational optimization (e.g., ICReDD’s reaction design framework) .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in reported melting points or yields for analogous compounds?
Methodological Answer:
- Purity Assessment : Repeat synthesis with rigorous purification (e.g., recrystallization or column chromatography).
- Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect crystalline forms.
- Contextual Factors : Compare solvent systems (e.g., DMSO vs. DMF) and heating rates, which affect crystallization .
Tables for Key Data
Q. Table 1. Representative Spectral Data for 1,8-Naphthyridine Analogs
| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | Yield (%) | Ref. |
|---|---|---|---|---|
| 5a4 (Cl-substituted) | 9.19 (NH), 8.52 (aromatic H) | 1686 (C=O), 797 (C–Cl) | 66 | |
| 5a2 (Cl-substituted) | 9.80 (NH), 7.37 (Ph) | 1686 (C=O), 737 (C–Cl) | 76 |
Q. Table 2. Computational vs. Experimental Reactivity Trends
| Method | Predicted Reactivity Site | Experimental Confirmation | Ref. |
|---|---|---|---|
| DFT (B3LYP/6-31G*) | C7-methyl group oxidation | LC-MS/MS degradation data | |
| Docking (AutoDock Vina) | Carboxamide binding affinity | Enzyme inhibition assays |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
